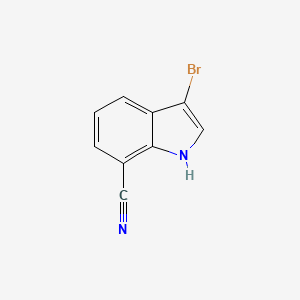
3-Bromo-1H-indole-7-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1H-indole-7-carbonitrile is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound this compound is particularly interesting due to its unique structure, which includes a bromine atom and a nitrile group attached to the indole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1H-indole-7-carbonitrile typically involves the bromination of 1H-indole-7-carbonitrile. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 3-Bromo-1H-indole-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which can be further functionalized.
Coupling Reactions: The nitrile group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) are common.
Major Products Formed: The major products formed from these reactions include various substituted indoles, which can be further explored for their biological activities and applications .
科学的研究の応用
3-Bromo-1H-indole-7-carbonitrile has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Bromo-1H-indole-7-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity to various biological targets . The compound can inhibit or activate specific enzymes, leading to alterations in cellular processes and pathways .
類似化合物との比較
1H-Indole-3-carbaldehyde: Another indole derivative with a formyl group at the 3-position.
5-Bromo-3-methyl-1H-indole-7-carbonitrile: A similar compound with a methyl group at the 3-position instead of a hydrogen atom.
4-Fluoro-1H-indole-7-carbonitrile: A fluorinated analog with a fluorine atom at the 4-position.
Uniqueness: 3-Bromo-1H-indole-7-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
特性
分子式 |
C9H5BrN2 |
|---|---|
分子量 |
221.05 g/mol |
IUPAC名 |
3-bromo-1H-indole-7-carbonitrile |
InChI |
InChI=1S/C9H5BrN2/c10-8-5-12-9-6(4-11)2-1-3-7(8)9/h1-3,5,12H |
InChIキー |
BKZNMVWCJQLKFL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)C(=CN2)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















